2-(2H-1,2,3-triazol-2-yl)-4-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative containing both a triazole and a trifluoromethyl group. It serves as a key intermediate in the synthesis of suvorexant, a medication used to treat insomnia. []
Beyond its pharmaceutical relevance, this compound has demonstrated potential in materials science, particularly in the development of metal-organic frameworks (MOFs). []
Formation of dihydrazone: 4-methyl-2-hydrazinobenzoic acid hydrochloride reacts with glyoxal to form the corresponding dihydrazone. []
Cyclization: The dihydrazone undergoes a copper-catalyzed cyclization reaction in the presence of copper trifluoromethanesulfonate. This leads to the formation of the target compound, 2-(2H-1,2,3-triazol-2-yl)-4-(trifluoromethyl)benzoic acid. []
While there isn't specific structural data available in the provided papers, the presence of both the carboxylic acid and the triazole functionalities suggests potential for metal coordination. This is supported by studies investigating its application in metal-organic frameworks (MOFs). [] The trifluoromethyl group contributes to the molecule's overall polarity and lipophilicity.
Esterification: The carboxylic acid moiety can be esterified using standard coupling reagents like DCC/DMAP or by reacting with an alcohol in the presence of a base. []
Metal complexation: As mentioned earlier, the presence of the triazole and carboxylic acid groups allows this compound to act as a ligand, forming coordination complexes with metal ions, as evidenced by its use in MOF synthesis. []
Pharmaceutical Intermediate: This compound is a crucial building block in the synthesis of suvorexant, a medication used for the treatment of insomnia. []
Metal-Organic Frameworks (MOFs): This compound can act as a ligand in the construction of MOFs, demonstrating its potential in materials science for applications like gas storage and separation. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: